[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
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Overview
Description
It is characterized by its molecular formula C10H17ClN2 and a molecular weight of 200.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-methyl-5-(propan-2-yl)phenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of [2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to the disruption of biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C10H17ClN2 |
---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9-5-4-8(3)10(6-9)12-11;/h4-7,12H,11H2,1-3H3;1H |
InChI Key |
YZIQLPKDOJGQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NN.Cl |
Origin of Product |
United States |
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